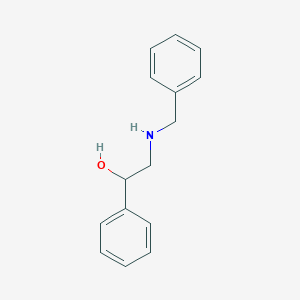

2-(Benzylamino)-1-phenylethanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of phenylamino compounds can involve multiple steps, including the coupling of phenyl groups to a central structure. For instance, in the synthesis of 1,3,5-Tris(phenylamino) benzene derivatives, nuclear magnetic resonance spectroscopy and high-resolution mass spectra were used to confirm the structure of the synthesized products . Similarly, the synthesis of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones involved evaluating their antimicrobial and anticancer activities . These methods and findings could be extrapolated to the synthesis and analysis of "2-(Benzylamino)-1-phenylethanol".

Molecular Structure Analysis

The molecular structure of phenylamino compounds is crucial in determining their biological and physical properties. Theoretical calculations, such as those conducted for 1,3,5-Tris(phenylamino) benzene derivatives, help in understanding the antioxidation mechanism and the effects of substitution groups on the molecular structure and electronic effects . The structure of 1,4-bis(3,3,3-triphenylpropynyl)benzene, which features a central phenylene that can act as a gyroscope wheel, provides insights into the dynamics of molecular motion in crystalline solids . These analyses are relevant to understanding the molecular structure of "2-(Benzylamino)-1-phenylethanol".

Chemical Reactions Analysis

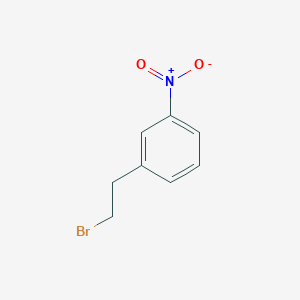

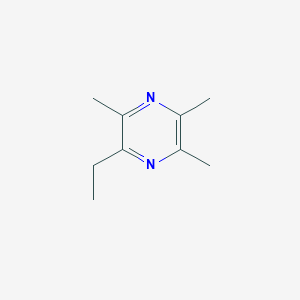

The reactivity of phenylamino compounds can lead to a variety of products. For example, the reaction of 1-nitro-2-phenylethane with alkali produced ammonia, hydrocyanic acid, benzaldehyde, benzoic acid, phenylacetic acid, and 2,5-diphenylpyrazine . A reaction mechanism was proposed to account for their formation. This kind of chemical reaction analysis is important for understanding the potential reactions "2-(Benzylamino)-1-phenylethanol" might undergo under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylamino compounds are influenced by their molecular structure. The antioxidation behavior of 1,3,5-Tris(phenylamino) benzene and its derivatives was evaluated using a rotary oxygen bomb test and pressurized differential scanning calorimetry, indicating better antioxidation ability at elevated temperatures compared to commercial antioxidants . The dynamics of molecular motion, such as the rotation of phenylene groups, were characterized using solid-state NMR and thermal analyses . These studies provide a foundation for predicting the physical and chemical properties of "2-(Benzylamino)-1-phenylethanol".

Applications De Recherche Scientifique

Microbial Transformation and Biotechnological Advances

2-Phenylethanol (2-PE) is a valued aromatic alcohol recognized for its rose-like fragrance, finding extensive applications in the cosmetic, perfume, and food industries. Traditionally produced through chemical synthesis, recent shifts focus on microbial transformation as an environmentally friendly and 'natural' product-generating method. The biotechnological production of 2-PE from L-phenylalanine through the Ehrlich pathway has seen considerable advancements. Strategies to enhance production and applications of in situ product removal techniques are pivotal areas of research, aiming at industrialization and product scale-up processes (Hua & Xu, 2011).

Genetic Engineering for Enhanced Production

Genetic engineering has opened new avenues for 2-PE production. A study on Kluyveromyces marxianus genetically modified to overproduce 2-PE from glucose by overexpressing specific genes demonstrated a substantial production of 1.3g/L of 2-PE from 20g/L glucose without adding phenylalanine to the medium. This represents a significant stride in achieving efficient 2-PE production directly from glucose (Kim et al., 2014).

Stress-Tolerant Yeast for Bioconversion

The bioconversion of L-phenylalanine to 2-PE has been elevated by employing stress-tolerant yeasts like Candida glycerinogenes WL2002-5, which shows remarkable tolerance and production levels. Achieving a 2-PE titer of 5g/l in batch fermentation without in situ product recovery indicates a promising path for commercial 2-PE bioproduction (Lu et al., 2016).

Application in Wastewater Treatment and Resource Recovery

The use of 2-PE extends to wastewater treatment from the cassava starch industry. Saccharomyces cerevisiae was used to produce 2-PE in cassava wastewater supplemented with glucose and L-phenylalanine, showcasing a method to treat industry waste while producing valuable compounds (Oliveira et al., 2015).

Genetic Mining and Overproduction in E. coli

Exploring the genetic potential of various strains for 2-PE production has led to the discovery of new biosynthetic genes and pathways. For instance, Enterobacter sp. CGMCC 5087's genome was mined to identify genes for 2-PE biosynthesis, and these genes were introduced into E. coli, significantly improving 2-PE production. This research provides a foundation for industrial-scale 2-PE and derivative production, marking a critical step toward sustainable and economically viable production systems (Liu et al., 2018).

Propriétés

IUPAC Name |

2-(benzylamino)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

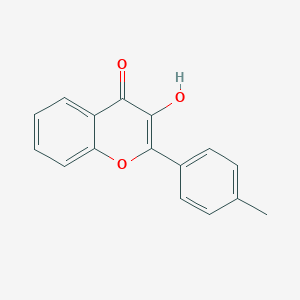

InChI |

InChI=1S/C15H17NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOCLQUZOIZSHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90281967 | |

| Record name | 2-(benzylamino)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727952 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(Benzylamino)-1-phenylethanol | |

CAS RN |

27159-30-4 | |

| Record name | NSC23646 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylamino)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

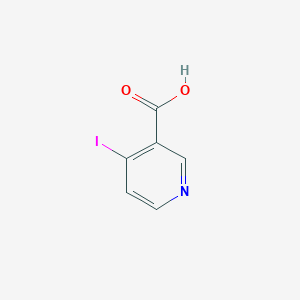

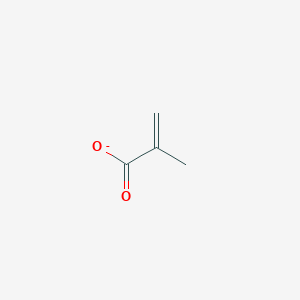

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)

![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)

![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)